Ethyl2-hydroxy-4-methylpentanoate

Description

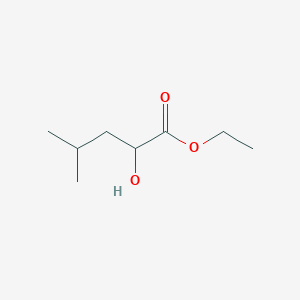

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-hydroxy-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-4-11-8(10)7(9)5-6(2)3/h6-7,9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHOWVDPHIXNEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70908443 | |

| Record name | Ethyl 2-hydroxy-4-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10348-47-7 | |

| Record name | Ethyl 2-hydroxy-4-methylpentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10348-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-hydroxy-4-methylvalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010348477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-hydroxy-4-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-hydroxy-4-methylvalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-HYDROXY-4-METHYLVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M5TB4Z168 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: NMR Analysis of Ethyl 2-hydroxy-4-methylpentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopy of Ethyl 2-hydroxy-4-methylpentanoate (B1259815), a significant chiral ester. This document outlines the characteristic ¹H and ¹³C NMR spectral data, a detailed experimental protocol for its synthesis via biocatalytic reduction, and logical workflows for its analysis.

Spectroscopic Data

The structural elucidation of Ethyl 2-hydroxy-4-methylpentanoate is definitively achieved through ¹H and ¹³C NMR spectroscopy. The following tables summarize the key spectral data.

¹H NMR Spectral Data

The proton NMR spectrum of Ethyl 2-hydroxy-4-methylpentanoate exhibits distinct signals corresponding to each proton in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a TMS standard, with coupling constants (J) in Hertz (Hz).

| Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J Hz) |

| H-a (CH₃) | 0.92 | Doublet | 3H | 6.6 |

| H-b (CH₃) | 0.95 | Doublet | 3H | 6.6 |

| H-c (CH₃) | 1.28 | Triplet | 3H | 7.1 |

| H-d (CH₂) | 1.50 | Multiplet | 1H | |

| H-e (CH₂) | 1.78 | Multiplet | 1H | |

| H-f (CH) | 1.95 | Multiplet | 1H | |

| H-g (OH) | 2.5-3.5 | Broad Singlet | 1H | |

| H-h (CH) | 4.15 | Doublet of Doublets | 1H | 8.2, 4.2 |

| H-i (CH₂) | 4.22 | Quartet | 2H | 7.1 |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides further confirmation of the molecular structure, with each carbon atom giving a unique resonance.

| Assignment | Chemical Shift (δ ppm) |

| C-a (CH₃) | 14.1 |

| C-b (CH₃) | 21.5 |

| C-c (CH₃) | 23.2 |

| C-d (CH) | 24.8 |

| C-e (CH₂) | 43.5 |

| C-f (CH₂) | 61.5 |

| C-g (CH) | 70.8 |

| C-h (C=O) | 175.5 |

Experimental Protocol: Synthesis of Ethyl 2-hydroxy-4-methylpentanoate via Biocatalytic Reduction

This protocol details the synthesis of Ethyl 2-hydroxy-4-methylpentanoate through the stereoselective reduction of its precursor, ethyl 4-methyl-2-oxopentanoate (B1228126), using a biocatalyst. This method is favored for its high enantioselectivity and environmentally benign reaction conditions.[1][2][3]

2.1. Materials and Reagents

-

Ethyl 4-methyl-2-oxopentanoate

-

Baker's yeast (Saccharomyces cerevisiae) or a specific ketoreductase (KRED)

-

Glucose (or other suitable co-substrate for cofactor regeneration)

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Phosphate (B84403) buffer (pH 7.0)

2.2. Equipment

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Incubator shaker

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

2.3. Procedure

-

Preparation of the Biocatalyst: In an Erlenmeyer flask, prepare a suspension of baker's yeast in lukewarm deionized water or a solution of the isolated ketoreductase in phosphate buffer.

-

Cofactor Regeneration System: Add glucose to the reaction mixture. The metabolism of glucose by the yeast or a coupled enzyme system will regenerate the NADPH or NADH cofactor required for the reduction.

-

Substrate Addition: Add ethyl 4-methyl-2-oxopentanoate to the biocatalyst suspension. The concentration of the substrate should be optimized to avoid inhibition of the enzyme.

-

Reaction: The reaction mixture is incubated at a controlled temperature (typically 25-37°C) with gentle agitation for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is filtered to remove the yeast cells. The filtrate is then transferred to a separatory funnel.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate.

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude Ethyl 2-hydroxy-4-methylpentanoate can be purified by column chromatography on silica (B1680970) gel.

Logical and Experimental Workflows

The following diagrams illustrate the key processes involved in the synthesis and analysis of Ethyl 2-hydroxy-4-methylpentanoate.

Caption: Synthesis workflow for Ethyl 2-hydroxy-4-methylpentanoate.

Caption: NMR analysis workflow for structural elucidation.

References

An In-depth Technical Guide on the Natural Occurrence of Ethyl 2-Hydroxy-4-Methylpentanoate in Wine

This technical guide provides a comprehensive overview of the natural occurrence, sensory impact, and analytical determination of ethyl 2-hydroxy-4-methylpentanoate (B1259815) in wine. The information is intended for researchers, scientists, and professionals in the fields of oenology, flavor chemistry, and drug development.

Introduction

Ethyl 2-hydroxy-4-methylpentanoate, also known as ethyl leucate, is a naturally occurring ester in wine that has garnered significant interest for its contribution to the fruity aroma profile of certain wines.[1][2] While not always present at concentrations above its individual perception threshold, it plays a crucial role as a natural enhancer of fruity aromas, particularly notes of "fresh blackberry" and "fresh fruit".[1][3][4] This document summarizes the current scientific understanding of its presence in wine, including its enantiomeric distribution, sensory properties, and methods of analysis.

Quantitative Data

The concentration of ethyl 2-hydroxy-4-methylpentanoate and its enantiomers varies between red and white wines. The following tables summarize the key quantitative data reported in the scientific literature.

Table 1: Concentration and Enantiomeric Distribution of Ethyl 2-Hydroxy-4-Methylpentanoate in Wine

| Wine Type | Total Concentration (µg/L) | Enantiomeric Distribution | R/S Ratio | Reference |

| Red Wines | ~400 (average) | Both R and S enantiomers present. The concentration of the S-enantiomer tends to increase with aging. | ~95:5 (average) | [3][5][6][7] |

| White Wines | Not specified, but generally lower than red wines | Predominantly the R-enantiomer. | Not applicable | [3][5][6][7] |

Table 2: Olfactory Thresholds of Ethyl 2-Hydroxy-4-Methylpentanoate Enantiomers

| Compound | Olfactory Threshold in Hydroalcoholic Solution (µg/L) | Olfactory Threshold in Dearomatized Red Wine (µg/L) | Reference |

| (R)-ethyl 2-hydroxy-4-methylpentanoate | 126 | Not specified | [3][5][6] |

| (S)-ethyl 2-hydroxy-4-methylpentanoate | 55 | Not specified | [3][5][6] |

| Mixture of (R)- and (S)-forms (95:5) | 51 | 900 | [1][2][3][5][6] |

| Mixture in model wine solution (12% alcohol, pH 3.5) | Not specified | 300 | [1][2] |

Formation Pathway

The formation of ethyl 2-hydroxy-4-methylpentanoate in wine is primarily linked to the metabolism of the amino acid leucine (B10760876) by yeast during fermentation, followed by esterification during aging. The generally accepted pathway involves the Ehrlich pathway.

Caption: Formation pathway of ethyl 2-hydroxy-4-methylpentanoate in wine.

Experimental Protocols

The analysis of ethyl 2-hydroxy-4-methylpentanoate in wine, particularly the separation of its enantiomers, requires specialized analytical techniques.

A common method for extracting volatile compounds from wine is solid-phase extraction (SPE).

-

Sample Preparation: Centrifuge the wine sample to remove any suspended solids.

-

Internal Standard: Add a known amount of an internal standard (e.g., a deuterated analog or a structurally similar compound not present in wine) to the wine sample for quantification.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

-

Load the wine sample onto the cartridge.

-

Wash the cartridge with water to remove sugars and other polar non-volatile compounds.

-

Elute the volatile compounds with a suitable organic solvent (e.g., dichloromethane (B109758) or a mixture of dichloromethane and methanol).

-

-

Concentration: Concentrate the eluate to a small volume under a gentle stream of nitrogen.

The enantiomers of ethyl 2-hydroxy-4-methylpentanoate are typically separated and quantified using a gas chromatograph equipped with a chiral column.[3][5][6]

-

Gas Chromatograph: A standard GC system with a flame ionization detector (FID) or a mass spectrometer (MS) can be used.

-

Chiral Column: A column coated with a chiral stationary phase, such as a derivative of cyclodextrin (B1172386) (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin or γ-cyclodextrin), is essential for separating the R and S enantiomers.[3][5][6]

-

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 220 °C at a rate of 3 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

Detector Temperature (FID): 280 °C

-

-

Quantification: The concentration of each enantiomer is determined by comparing its peak area to that of the internal standard.

GC-O is a technique used to identify the aroma-active compounds in a sample.[1][2]

-

The effluent from the GC column is split between a chemical detector (e.g., MS or FID) and an olfactometry port.

-

A trained panelist sniffs the effluent from the olfactometry port and records the aroma descriptors and their intensity at different retention times.

-

This allows for the direct correlation of specific aromas with the chemical compounds eluting from the GC column.

The following diagram illustrates a typical workflow for the analysis of ethyl 2-hydroxy-4-methylpentanoate in wine.

Caption: Analytical workflow for ethyl 2-hydroxy-4-methylpentanoate in wine.

Sensory Impact and Synergistic Effects

Ethyl 2-hydroxy-4-methylpentanoate contributes to the fruity aroma of wine, particularly red wines, through a synergistic effect with other aroma compounds.[3][5][6] While its concentration may be below its individual perception threshold, its presence can significantly enhance the perception of "blackberry" and "fresh fruit" notes.[1][3][5] Sensory analysis has shown that the addition of this compound to a fruity model mixture can increase the intensity of red and fresh fruit aromas.[3] The two enantiomers have slightly different aromatic nuances, and their combined presence contributes to the overall sensory profile.[5][6]

Conclusion

Ethyl 2-hydroxy-4-methylpentanoate is a significant, naturally occurring aroma compound in wine. Its presence, particularly in red wines, acts as a natural enhancer of fruity aromas, contributing to the complexity of the wine's bouquet. The enantiomeric distribution of this compound is dependent on the wine type and aging, with both enantiomers contributing to its overall sensory impact. The analytical determination of its enantiomers requires specialized chiral gas chromatography techniques. Further research into the precise mechanisms of its formation and its interactions with other aroma compounds will continue to advance our understanding of wine flavor chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of ethyl 2-hydroxy-4-methylpentanoate in red wines, a compound involved in blackberry aroma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Sensory properties of ethyl 2-hydroxy-4-methylpentanoate

An In-Depth Technical Guide to the Sensory Properties of Ethyl 2-Hydroxy-4-Methylpentanoate (B1259815)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-hydroxy-4-methylpentanoate, also known as ethyl leucate, is a chiral ester that has been identified as a significant contributor to the aromatic profile of various fermented beverages, most notably wine. Its distinct fruity aroma, often described as "fresh blackberry," has garnered attention in the fields of flavor chemistry and sensory science. This technical guide provides a comprehensive overview of the sensory properties of ethyl 2-hydroxy-4-methylpentanoate, focusing on its enantiomeric forms, olfactory thresholds, and synergistic effects with other aroma compounds. Detailed experimental methodologies for the sensory and chemical analysis of this compound are also presented, along with visualizations of key experimental workflows.

Introduction

Ethyl 2-hydroxy-4-methylpentanoate is a volatile organic compound that plays a crucial role in the "fruity" aroma characteristics of certain foods and beverages.[1][2] It is commonly used as a flavoring agent in the food and beverage industry and serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[2][3] This guide will delve into the specific sensory attributes of its stereoisomers, the (R)- and (S)-enantiomers, and their impact on the overall flavor profile.

Sensory Profile

The primary sensory characteristic of ethyl 2-hydroxy-4-methylpentanoate is its distinct odor. No information was found regarding its taste profile.

Odor Profile

Both enantiomers of ethyl 2-hydroxy-4-methylpentanoate are described as having a "fresh blackberry" and "fruity" aroma.[4][5][6] The aromatic nuances of the (R)- and (S)-forms are reported to be quite similar.[1][7]

Olfactory Thresholds

The olfactory perception of ethyl 2-hydroxy-4-methylpentanoate is dependent on its stereochemistry, with the (S)-enantiomer being more potent than the (R)-enantiomer. The olfactory thresholds for the individual enantiomers and their mixture have been determined in a hydroalcoholic solution (12% alcohol/water).[1][4][7] A synergistic effect is observed with a mixture of the enantiomers, resulting in a lower olfactory threshold than that of the individual (R)-enantiomer.[1][7]

Data Presentation

The quantitative data for the olfactory thresholds of ethyl 2-hydroxy-4-methylpentanoate enantiomers are summarized in the table below.

| Compound | Olfactory Threshold in 12% Hydroalcoholic Solution (µg/L) | Reference(s) |

| (R)-ethyl 2-hydroxy-4-methylpentanoate | 126 | [1][7] |

| (S)-ethyl 2-hydroxy-4-methylpentanoate | 55 | [1][7] |

| Mixture of (R)- and (S)-forms (95:5, m/m) | 51 | [1][7] |

Synergistic Effects

Sensory analysis has revealed a synergistic effect of ethyl 2-hydroxy-4-methylpentanoate on the perception of fruity aromas in wine.[1][7] In a hydroalcoholic solution supplemented with this ester at concentrations typically found in red wines, the perception of a "fruity" character was enhanced.[1][7] This suggests that ethyl 2-hydroxy-4-methylpentanoate can act as an aroma enhancer, amplifying the overall fruity notes of a complex mixture.

Experimental Protocols

The following sections detail the methodologies used for the sensory and chemical analysis of ethyl 2-hydroxy-4-methylpentanoate.

Chiral Gas Chromatography (GC)

The enantiomers of ethyl 2-hydroxy-4-methylpentanoate are separated and quantified using chiral gas chromatography.

-

Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column : A chiral capillary column, specifically a γ-cyclodextrin-based column, is used to achieve enantiomeric separation.[1][7]

-

Sample Preparation : The wine sample is typically extracted with a suitable solvent (e.g., dichloromethane) to isolate the volatile compounds.

-

GC Conditions (Representative) :

-

Injector Temperature : 250 °C

-

Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

-

Oven Temperature Program : An initial temperature of 40 °C held for 1 minute, followed by a ramp to 230 °C at a rate of 2 °C/min, with a final hold for 3 minutes.

-

Detector Temperature : 250 °C (for FID).

-

Gas Chromatography-Olfactometry (GC-O)

GC-O is employed to identify the specific aroma contribution of ethyl 2-hydroxy-4-methylpentanoate in a complex mixture.

-

Instrumentation : A GC-O system that splits the column effluent between a chemical detector (MS or FID) and a heated sniffing port.

-

Procedure : Trained sensory panelists sniff the effluent from the GC column at the olfactometry port and record the perceived aroma, its intensity, and its retention time. This sensory data is then correlated with the chemical data from the detector to identify the odor-active compounds.

-

Panelist Training : Panelists are trained to recognize and describe various aromas, including the characteristic "fresh blackberry" scent of the target compound.

Sensory Panel Evaluation for Olfactory Threshold Determination

The determination of olfactory thresholds is conducted according to standardized methods, such as ASTM E679, using a trained sensory panel.

-

Panelists : A panel of trained assessors with demonstrated ability to consistently discriminate and rate the intensity of the target aroma.

-

Sample Preparation : A series of ascending concentrations of the analyte (R-, S-, and the mixture of ethyl 2-hydroxy-4-methylpentanoate) are prepared in a 12% hydroalcoholic solution.

-

Test Method (Ascending Forced-Choice Method) : Panelists are presented with a series of triangles, where each triangle contains one spiked sample and two blanks (or two spiked and one blank). They are asked to identify the "odd" sample. The threshold is determined as the concentration at which a statistically significant portion of the panel can correctly identify the spiked sample.

Mandatory Visualization

Caption: Workflow for the sensory and instrumental analysis of ethyl 2-hydroxy-4-methylpentanoate.

Caption: Logical workflow for determining the olfactory threshold of ethyl 2-hydroxy-4-methylpentanoate.

Signaling Pathways

There is currently no information available in the scientific literature regarding the specific signaling pathways through which ethyl 2-hydroxy-4-methylpentanoate exerts its sensory effects.

Conclusion

Ethyl 2-hydroxy-4-methylpentanoate is a key aroma compound with a characteristic "fresh blackberry" and "fruity" scent. The sensory perception of this ester is influenced by its stereochemistry, with the (S)-enantiomer exhibiting a lower olfactory threshold than the (R)-enantiomer. Furthermore, this compound demonstrates a synergistic effect, enhancing the overall fruity aroma of a solution. The experimental protocols outlined in this guide provide a framework for the accurate sensory and chemical analysis of ethyl 2-hydroxy-4-methylpentanoate, which is of significant interest to researchers and professionals in the food, beverage, and pharmaceutical industries. Further research is warranted to elucidate its taste profile and the underlying signaling pathways of its sensory perception.

References

- 1. morebeer.com [morebeer.com]

- 2. gcms.cz [gcms.cz]

- 3. americanvineyardmagazine.com [americanvineyardmagazine.com]

- 4. Testing the Sensitivity of Potential Panelists for Wine Taint Compounds Using a Simplified Sensory Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Parameters Affecting Ethyl Ester Production by Saccharomyces cerevisiae during Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

The Synergy of Scent: A Technical Guide to the Aroma Effects of Ethyl Leucate Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the synergistic aroma effects of the enantiomers of ethyl leucate, also known as ethyl 2-hydroxy-4-methylpentanoate (B1259815). It provides a comprehensive overview of their individual sensory properties, their combined impact on aroma perception, and the experimental methodologies used to elucidate these effects. This document is intended to be a valuable resource for researchers in the fields of flavor chemistry, sensory science, and pharmacology.

Quantitative Sensory Data

The sensory properties of the (R)- and (S)-enantiomers of ethyl leucate, both individually and as a mixture, have been quantitatively characterized. The following tables summarize the key data on their odor detection thresholds and their synergistic impact on the perception of fruity aromas in a wine matrix.

Table 1: Odor Detection Thresholds of Ethyl Leucate Enantiomers [1][2]

| Compound | Odor Detection Threshold (µg/L in hydroalcoholic solution) | Aroma Description |

| (R)-ethyl 2-hydroxy-4-methylpentanoate | 126 | Fruity, fresh, blackberry nuances[1][3] |

| (S)-ethyl 2-hydroxy-4-methylpentanoate | 55 | Fruity, fresh, blackberry nuances[1][3] |

| Mixture of (R)- and (S)-forms (95:5 m/m) | 51 | Fruity, fresh, blackberry nuances[1][3] |

Note: The lower odor threshold of the (S)-enantiomer indicates it is more potent than the (R)-enantiomer. The threshold of the mixture is lower than that of the most potent individual enantiomer, suggesting a synergistic effect.

Table 2: Synergistic Effect on Fruity Aroma Perception [1]

| Compound Added to Hydroalcoholic Solution | Concentration Added | Factor by which Fruity Character Perception was Lowered |

| (R)-ethyl 2-hydroxy-4-methylpentanoate | Average concentration in red wines | 2.2 |

| (S)-ethyl 2-hydroxy-4-methylpentanoate | Average concentration in red wines | 4.5 |

| Mixture of (R)- and (S)-forms (95:5 m/m) | Average concentration in red wines | 2.5 |

Note: The addition of each compound, particularly the (S)-enantiomer, significantly lowered the concentration at which fruity character was perceived, demonstrating a clear synergistic or enhancing effect on the overall fruity aroma.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the aroma properties of ethyl leucate enantiomers.

Chiral Gas Chromatography (GC) Analysis

This method is used for the enantiomeric separation and quantification of ethyl leucate.

Objective: To separate and quantify the (R)- and (S)-enantiomers of ethyl leucate in a sample matrix (e.g., wine).

Instrumentation:

-

Gas chromatograph (GC) with a flame ionization detector (FID) or mass spectrometer (MS).

-

Chiral capillary column: A column with a chiral stationary phase, such as a derivatized cyclodextrin (B1172386) (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin or octakis(2,3,6-tri-O-methyl)-γ-cyclodextrin), is essential for separating the enantiomers.[4]

Procedure:

-

Sample Preparation:

-

For wine samples, a liquid-liquid extraction or solid-phase extraction (SPE) can be used to isolate the volatile compounds, including ethyl leucate.

-

The extracted analytes are then concentrated to a suitable volume.

-

-

GC Conditions (Example):

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp 1: Increase to 150 °C at a rate of 3 °C/min.

-

Ramp 2: Increase to 230 °C at a rate of 10 °C/min, hold for 5 minutes.

-

-

Detector Temperature (FID): 250 °C

-

-

Data Analysis:

-

The retention times of the (R)- and (S)-enantiomers are determined by injecting pure standards.

-

The concentration of each enantiomer in the sample is calculated based on the peak area and a calibration curve.

-

Determination of Odor Detection Thresholds

This protocol outlines the determination of the lowest concentration of a substance that can be detected by the human sense of smell.

Objective: To determine the odor detection threshold of the individual enantiomers of ethyl leucate and their mixture.

Methodology: Based on the ASTM E679-19 standard (Forced-Choice Ascending Concentration Series Method).[5]

Materials:

-

A panel of trained sensory assessors (typically 15-25 members).

-

Odor-free tasting glasses.

-

A base solution (e.g., a hydroalcoholic solution with a similar composition to the matrix of interest, such as wine).

-

A series of dilutions of the analyte(s) in the base solution, with concentrations increasing in a geometric progression (e.g., by a factor of 2 or 3).

Procedure:

-

Panelist Training: Panelists are familiarized with the aroma of the target compounds.

-

Sample Presentation:

-

For each concentration level, three samples are presented to each panelist: two are blanks (base solution only), and one contains the diluted analyte. This is known as a 3-Alternative Forced Choice (3-AFC) test.[6]

-

The order of presentation is randomized for each panelist.

-

-

Evaluation:

-

Panelists are asked to identify the glass with the different odor.

-

The procedure starts with the lowest concentration and moves to higher concentrations.

-

-

Data Analysis:

-

The individual threshold for each panelist is calculated as the geometric mean of the last concentration they failed to identify correctly and the first concentration they identified correctly.

-

The group threshold is calculated as the geometric mean of the individual thresholds.

-

Descriptive Sensory Analysis

This method is used to identify and quantify the sensory attributes of a substance.

Objective: To characterize the aroma profile of the ethyl leucate enantiomers and to evaluate their synergistic effect on a specific aroma attribute (e.g., "fruity").

Methodology: Quantitative Descriptive Analysis (QDA) or similar profiling methods.[7]

Materials:

-

A panel of highly trained sensory assessors (typically 8-12 members).

-

A set of reference standards for the aroma attributes to be evaluated.

-

A base solution or matrix (e.g., a dearomatized wine).

-

Samples containing the individual enantiomers and their mixture at relevant concentrations.

Procedure:

-

Lexicon Development: The panel, through discussion and exposure to reference standards, develops a consensus on the key aroma descriptors that characterize the samples.

-

Training: Panelists are trained to use the agreed-upon lexicon and a rating scale (e.g., a 15-cm line scale) consistently to quantify the intensity of each attribute.

-

Sample Evaluation:

-

Samples are presented to the panelists in a randomized and blind manner.

-

Panelists rate the intensity of each descriptor for each sample.

-

Replicates are performed to ensure the reliability of the data.

-

-

Data Analysis:

-

Analysis of Variance (ANOVA) is used to determine if there are significant differences in the intensity of the attributes between the samples.

-

Multivariate statistical methods, such as Principal Component Analysis (PCA), can be used to visualize the relationships between the samples and their sensory profiles.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of ethyl leucate enantiomers.

References

- 1. Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Understanding ashy flavor recognition thresholds in Pinot noir wines | OENO One [oeno-one.eu]

- 6. aimspress.com [aimspress.com]

- 7. Wine Descriptive Sensory Profiling | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of Ethyl 2-Hydroxy-4-methylpentanoate

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-hydroxy-4-methylpentanoate (B1259815), also known as ethyl leucate, is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals. Its stereochemistry is crucial for the biological activity of the final products. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound, focusing on both chemical and biocatalytic methodologies. The protocols are designed to be readily implementable in a standard laboratory setting.

Overview of Synthetic Strategies

The primary route for the enantioselective synthesis of ethyl 2-hydroxy-4-methylpentanoate involves the asymmetric reduction of the prochiral ketone, ethyl 4-methyl-2-oxopentanoate (B1228126). This can be achieved through two main approaches:

-

Chemical Catalysis: This typically involves the use of chiral metal complexes, such as Ruthenium-BINAP catalysts, for asymmetric hydrogenation or transfer hydrogenation. These methods offer high enantioselectivity and broad applicability.

-

Biocatalysis: This approach utilizes enzymes or whole-cell systems (like yeast) to perform the reduction with high stereospecificity under mild reaction conditions. Ketoreductases are the key enzymes in these transformations.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data from representative methods for the enantioselective synthesis of ethyl 2-hydroxy-4-methylpentanoate.

| Method | Catalyst/Biocatalyst | Substrate Concentration | Product | Enantiomeric Excess (ee%) | Yield (%) | Key Reaction Conditions |

| Asymmetric Hydrogenation | Ru(OAc)₂( (R)-BINAP) | 0.5 M | (R)-1 | >98 | ~95 | Methanol (B129727), 50 atm H₂, 50 °C, 24 h, Substrate/Catalyst = 1000:1 |

| Biocatalytic Reduction | Candida boidinii (Whole Cells) | 50 mM | (S)-1 | >99 | ~90 | Glucose co-substrate, Phosphate (B84403) buffer (pH 7.0), 30 °C, 120 rpm, 48 h |

| Asymmetric Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | 0.2 M | (S)-1 | 97 | 92 | Formic acid/triethylamine (5:2), Acetonitrile, 40 °C, 12 h, Substrate/Catalyst = 200:1 |

Note: The data presented are compiled from literature sources and represent typical results. Actual outcomes may vary based on specific experimental conditions and reagent quality.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation using Ru(OAc)₂((R)-BINAP)

This protocol details the synthesis of (R)-ethyl 2-hydroxy-4-methylpentanoate via asymmetric hydrogenation.

Materials:

-

Ethyl 4-methyl-2-oxopentanoate

-

Ru(OAc)₂((R)-BINAP) (Ruthenium(II) acetate (B1210297) bis(2,2'-bis(diphenylphosphino)-1,1'-binaphthyl))

-

Methanol (anhydrous)

-

Hydrogen gas (high purity)

-

Autoclave (high-pressure reactor)

-

Standard glassware for organic synthesis

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Catalyst Preparation (if not commercially available): The Ru(OAc)₂((R)-BINAP) complex can be prepared according to established literature procedures.

-

Reaction Setup: To a high-pressure autoclave equipped with a magnetic stir bar, add Ru(OAc)₂((R)-BINAP) (e.g., 0.1 mol% relative to the substrate).

-

Solvent and Substrate Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous methanol to dissolve the catalyst. Then, add ethyl 4-methyl-2-oxopentanoate.

-

Hydrogenation: Seal the autoclave and purge with hydrogen gas several times. Pressurize the reactor to 50 atm with hydrogen.

-

Reaction: Heat the reaction mixture to 50 °C and stir vigorously for 24 hours. Monitor the reaction progress by TLC or GC if possible.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain pure (R)-ethyl 2-hydroxy-4-methylpentanoate.

-

Analysis: Determine the yield and enantiomeric excess of the product using chiral GC or HPLC.

Protocol 2: Biocatalytic Reduction using Candida boidinii

This protocol describes the synthesis of (S)-ethyl 2-hydroxy-4-methylpentanoate using whole cells of Candida boidinii.

Materials:

-

Candida boidinii culture

-

Yeast extract peptone dextrose (YPD) medium for cell culture

-

Ethyl 4-methyl-2-oxopentanoate

-

Glucose (as a co-substrate for cofactor regeneration)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Incubator shaker

-

Centrifuge

-

Ethyl acetate for extraction

-

Standard glassware

Procedure:

-

Cell Culture: Inoculate Candida boidinii into YPD medium and grow the culture in an incubator shaker at 30 °C and 200 rpm for 48 hours.

-

Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 rpm for 10 minutes). Wash the cell pellet with sterile phosphate buffer and resuspend it in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).

-

Bioreduction: In a flask, combine the cell suspension, ethyl 4-methyl-2-oxopentanoate (to a final concentration of 50 mM), and glucose (e.g., 1.5 equivalents relative to the substrate).

-

Reaction: Place the flask in an incubator shaker at 30 °C and 120 rpm for 48 hours.

-

Work-up: After the reaction, separate the cells from the reaction mixture by centrifugation.

-

Extraction: Extract the supernatant with ethyl acetate (3 x volume of the supernatant). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: If necessary, purify the product by silica gel column chromatography.

-

Analysis: Analyze the yield and enantiomeric excess of (S)-ethyl 2-hydroxy-4-methylpentanoate by chiral GC or HPLC.

Visualizations

Experimental Workflow

Caption: General workflow for chemical and biocatalytic enantioselective synthesis.

Catalytic Cycle for Asymmetric Hydrogenation

Caption: Proposed catalytic cycle for Ru-BINAP asymmetric hydrogenation.

Ethyl 2-hydroxy-4-methylpentanoate: A Versatile Chiral Building Block in Pharmaceutical Synthesis

Introduction

Ethyl 2-hydroxy-4-methylpentanoate (B1259815), a chiral α-hydroxy ester derived from L-leucine, is a valuable and versatile building block in modern organic synthesis. Its inherent chirality and functional groups make it an attractive starting material for the stereoselective synthesis of complex molecules, particularly pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of ethyl (S)-2-hydroxy-4-methylpentanoate in the synthesis of a key intermediate for renin inhibitors, a class of drugs used to treat hypertension.

Application in the Synthesis of Renin Inhibitor Intermediates

A significant application of ethyl (S)-2-hydroxy-4-methylpentanoate is in the synthesis of the side chain of renin inhibitors like Aliskiren. The stereochemistry at the C2 position of the pentanoate is crucial for the biological activity of the final drug molecule. The synthetic strategy often involves the stereospecific transformation of the hydroxyl and ester functionalities to construct the required carbon skeleton with precise stereocontrol.

A common synthetic route involves the conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution, or inversion of stereochemistry via a Mitsunobu reaction, followed by elaboration of the ester group. These transformations allow for the introduction of various functionalities and the extension of the carbon chain to achieve the desired drug intermediate.

Asymmetric Synthesis of a Key Renin Inhibitor Intermediate

The following workflow illustrates a synthetic approach to a key intermediate of the renin inhibitor Aliskiren, starting from ethyl (S)-2-hydroxy-4-methylpentanoate. This pathway highlights key chemical transformations that leverage the chirality of the starting material.

Figure 1: Synthetic workflow for a key Aliskiren intermediate.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving ethyl (S)-2-hydroxy-4-methylpentanoate.

Protocol 1: Asymmetric Reduction of Ethyl 2-oxo-4-methylpentanoate

This protocol describes the preparation of chiral ethyl 2-hydroxy-4-methylpentanoate from its corresponding ketoester via asymmetric reduction, a common method to access this chiral building block.

Materials:

-

Ethyl 2-oxo-4-methylpentanoate

-

Baker's Yeast (Saccharomyces cerevisiae)

-

Deionized Water

-

Ethyl Acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Celite®

Equipment:

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Incubator shaker

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In an Erlenmeyer flask, suspend baker's yeast (e.g., 50 g) in a solution of sucrose (e.g., 50 g) in deionized water (500 mL).

-

Stir the mixture at 30°C for 30 minutes to activate the yeast.

-

Add ethyl 2-oxo-4-methylpentanoate (e.g., 5 g) to the yeast suspension.

-

Stir the reaction mixture vigorously at 30°C for 48-72 hours. Monitor the reaction progress by TLC or GC.

-

Upon completion, add Celite® (e.g., 20 g) to the mixture and filter through a Büchner funnel to remove the yeast cells.

-

Saturate the filtrate with NaCl and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford pure ethyl (S)-2-hydroxy-4-methylpentanoate.

Quantitative Data:

The following table summarizes typical results for the asymmetric reduction of β-keto esters using biocatalytic and chemocatalytic methods.

| Method | Catalyst/Reagent | Substrate | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Predominant Stereoisomer |

| Biocatalytic | Baker's Yeast | Ethyl 2-oxocyclopentanecarboxylate | Water | >90 | >90 | (1S, 2S) |

| Chemocatalytic | Ru-BINAP | β-Keto Esters | Methanol | up to 100 | up to 100 | (R) or (S) depending on BINAP enantiomer |

Note: Data presented is for a representative β-keto ester and may vary for ethyl 2-oxo-4-methylpentanoate.

Protocol 2: Mitsunobu Reaction for Stereochemical Inversion

This protocol describes the inversion of the stereocenter at the C2 position of ethyl (S)-2-hydroxy-4-methylpentanoate to obtain the (R)-enantiomer, a common strategy in chiral synthesis.[1][2]

Materials:

-

Ethyl (S)-2-hydroxy-4-methylpentanoate

-

Triphenylphosphine (B44618) (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Benzoic acid (or other suitable carboxylic acid)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of ethyl (S)-2-hydroxy-4-methylpentanoate (1.0 eq.), triphenylphosphine (1.5 eq.), and benzoic acid (1.5 eq.) in anhydrous THF (10 volumes) at 0°C under a nitrogen atmosphere, add DEAD or DIAD (1.5 eq.) dropwise.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the mixture with ethyl acetate (3 x 20 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford ethyl (R)-2-(benzoyloxy)-4-methylpentanoate.

-

Saponify the benzoate (B1203000) ester using a base (e.g., NaOH in methanol/water) to yield ethyl (R)-2-hydroxy-4-methylpentanoate.

Quantitative Data:

The following table summarizes representative yields for the Mitsunobu reaction.

| Substrate | Nucleophile | Reagents | Solvent | Yield (%) | Stereochemistry |

| Secondary Alcohol | Carboxylic Acid | PPh₃, DEAD | THF | 80-95 | Inversion |

| Secondary Alcohol | Phthalimide | PPh₃, DIAD | THF | 75-90 | Inversion |

Note: Yields are typical and can vary depending on the specific substrate and reaction conditions.

Logical Relationship Diagram for Chiral Synthesis

The following diagram illustrates the logical flow of a chiral synthesis, emphasizing the role of the chiral building block in determining the stereochemical outcome of the final product.

Figure 2: Logical flow of a chiral synthesis strategy.

Conclusion

Ethyl 2-hydroxy-4-methylpentanoate is a highly valuable chiral building block for the synthesis of complex, high-value molecules in the pharmaceutical industry. Its utility is demonstrated in the stereoselective synthesis of key intermediates for renin inhibitors. The protocols provided herein offer a starting point for researchers and drug development professionals to utilize this versatile molecule in their synthetic endeavors. Careful optimization of reaction conditions is crucial to achieve high yields and stereoselectivity in these transformations.

References

Synthesis of Polypeptolides Using 2-Hydroxy-4-Methylpentanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polypeptolides, which are copolymers of α-amino acids and α-hydroxy acids, have garnered significant interest in the biomedical field. Their unique structure, combining the biocompatibility of polypeptides with the biodegradability of polyesters, makes them attractive candidates for various applications, including drug delivery, tissue engineering, and as biomaterials. This document provides detailed protocols for the synthesis of polypeptolides derived from 2-hydroxy-4-methylpentanoic acid, the hydroxy analog of the amino acid leucine. The synthesis involves the preparation of the α-hydroxy acid, its conversion to an O-carboxyanhydride (OCA), and subsequent ring-opening polymerization (ROP) to yield the desired polypeptolide.

Data Presentation

Table 1: Synthesis of L-2-Hydroxy-4-methylpentanoic Acid

| Starting Material | Reagents | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |

| L-Leucine | Sodium Nitrite (B80452), Sulfuric Acid | Water | 5 | 0 to RT | ~79 | [1] |

Table 2: Representative Ring-Opening Polymerization of 2-Hydroxy-4-methylpentanoic Acid O-Carboxyanhydride

| Monomer/Initiator Ratio | Catalyst | Initiator | Solvent | Reaction Time (hours) | Temperature (°C) | Mn (kDa) | PDI (Mw/Mn) |

| 50:1 | 4-Dimethylaminopyridine (DMAP) | Benzyl (B1604629) Alcohol | Dichloromethane (DCM) | 24 | Room Temperature | 7.2 | 1.15 |

| 100:1 | Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) | Benzyl Alcohol | Toluene | 48 | 110 | 12.5 | 1.30 |

Experimental Protocols

Protocol 1: Synthesis of L-2-Hydroxy-4-methylpentanoic Acid from L-Leucine

This protocol is adapted from the procedure for the synthesis of (R)-2-hydroxy-4-methylpentanoic acid from D-leucine.[1]

Materials:

-

L-Leucine

-

1N Sulfuric Acid

-

Sodium Nitrite

-

Deionized Water

-

Ethyl Ether

-

Anhydrous Magnesium Sulfate

-

Brine (saturated NaCl solution)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve L-leucine (e.g., 10 g, 76.2 mmol) in 1N sulfuric acid (e.g., 115 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath with stirring.

-

Slowly add a solution of sodium nitrite (e.g., 7.9 g, 114.5 mmol) in deionized water (e.g., 57 mL) to the cooled solution. The addition should be dropwise to maintain the temperature at 0°C.

-

Stir the resulting solution at 0°C for 3 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Extract the reaction mixture with ethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield L-2-hydroxy-4-methylpentanoic acid as a light-yellow oil.

Protocol 2: Synthesis of 2-Hydroxy-4-methylpentanoic Acid O-Carboxyanhydride (Leu-OCA)

This protocol is a general procedure for the synthesis of O-carboxyanhydrides from α-hydroxy acids using triphosgene (B27547).[2]

Materials:

-

L-2-Hydroxy-4-methylpentanoic acid

-

Triphosgene

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane (B92381)

-

Activated Charcoal

Equipment:

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Inert gas (Nitrogen or Argon) supply

-

Cannula

-

Sintered glass funnel

Procedure:

-

Under an inert atmosphere, dissolve L-2-hydroxy-4-methylpentanoic acid (e.g., 5 g, 37.8 mmol) in anhydrous THF (e.g., 100 mL) in a Schlenk flask.

-

In a separate Schlenk flask, dissolve triphosgene (e.g., 4.48 g, 15.1 mmol) in anhydrous THF (e.g., 50 mL).

-

Slowly add the triphosgene solution to the hydroxy acid solution at room temperature via cannula transfer over 30 minutes.

-

Stir the reaction mixture at room temperature for 4-6 hours. The reaction can be monitored by IR spectroscopy for the disappearance of the hydroxyl peak and the appearance of the anhydride (B1165640) peaks (~1850 and 1780 cm⁻¹).

-

Add a small amount of activated charcoal to the reaction mixture and stir for 30 minutes.

-

Filter the solution through a sintered glass funnel under an inert atmosphere to remove the charcoal.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Recrystallize the crude product from a mixture of anhydrous THF and hexane at -20°C to obtain the pure Leu-OCA as a crystalline solid.

Protocol 3: Ring-Opening Polymerization (ROP) of Leu-OCA

This is a general protocol for the organocatalytic ROP of OCAs.[2][3]

Materials:

-

Leu-OCA (recrystallized and dried under vacuum)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Benzyl Alcohol (initiator)

-

Anhydrous Dichloromethane (DCM)

-

Methanol

Equipment:

-

Glovebox or Schlenk line

-

Dry glassware

-

Magnetic stirrer and stir bar

-

Syringes

Procedure:

-

Inside a glovebox or under a high vacuum line, add the desired amount of Leu-OCA (e.g., 500 mg, 3.18 mmol) to a dry Schlenk flask.

-

Dissolve the Leu-OCA in anhydrous DCM (e.g., 5 mL).

-

In a separate vial, prepare a stock solution of the initiator, benzyl alcohol, in anhydrous DCM (e.g., 10 mg/mL).

-

In another vial, prepare a stock solution of the catalyst, DMAP, in anhydrous DCM (e.g., 5 mg/mL).

-

Calculate and add the required volume of the initiator stock solution to the monomer solution to achieve the desired monomer-to-initiator ratio (e.g., for a ratio of 50:1, add 0.69 mL of the benzyl alcohol stock solution).

-

Initiate the polymerization by adding the calculated volume of the catalyst stock solution (e.g., for a 1:1 catalyst-to-initiator ratio, add 0.77 mL of the DMAP stock solution).

-

Stir the reaction mixture at room temperature for the desired time (e.g., 24 hours).

-

Quench the polymerization by adding a small amount of acidic methanol.

-

Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.

-

Collect the polymer by filtration or centrifugation and dry it under vacuum to a constant weight.

Mandatory Visualization

Caption: Overall workflow for the synthesis of polypeptolides.

Caption: Conceptual diagram of a polypeptolide-based drug delivery system.

Application Notes: Polypeptolides for Drug Delivery

Polypeptolides derived from 2-hydroxy-4-methylpentanoic acid possess an amphiphilic character, with a hydrophobic backbone and the potential for functionalization. This makes them promising materials for the formulation of drug delivery systems, particularly for hydrophobic drugs.

1. Nanoparticle Formulation for Hydrophobic Drug Encapsulation: The amphiphilic nature of these polypeptolides allows them to self-assemble into micelles or nanoparticles in aqueous environments. The hydrophobic core can serve as a reservoir for poorly water-soluble drugs, while the hydrophilic shell provides stability in physiological conditions. This encapsulation can improve the bioavailability and reduce the side effects of the encapsulated drug. Polypeptide-based delivery systems are known for their versatility in delivering a wide range of therapeutic agents.

2. Biocompatibility and Biodegradability: The building blocks of these polypeptolides, α-hydroxy acids and amino acids, are naturally occurring or their analogs, suggesting good biocompatibility and biodegradability. The ester and amide linkages in the polymer backbone can be cleaved by enzymatic or hydrolytic degradation, leading to the release of the encapsulated drug and the clearance of the polymer fragments from the body. Synthetic polypeptides are recognized for their biocompatible and biodegradable properties, making them suitable for biomedical applications.[4]

3. Tunable Properties: The physicochemical properties of the polypeptolides, such as their degradation rate, drug loading capacity, and release kinetics, can be tuned by varying the monomer composition, molecular weight, and polymer architecture. For instance, copolymerization with other OCAs or N-carboxyanhydrides (NCAs) can introduce different functionalities and modulate the overall hydrophobicity of the polymer. The ability to vary the functional groups in the side chains allows for the conjugation of drugs and targeting vectors.[4]

4. Potential for Targeted Drug Delivery: The polymer chain ends or side chains can be functionalized with targeting ligands, such as peptides (e.g., RGD), antibodies, or small molecules, to achieve active targeting to specific cells or tissues. This can enhance the therapeutic efficacy and minimize off-target effects. Peptides are widely used for targeted drug delivery due to their high specificity and efficiency.[5]

References

- 1. prepchem.com [prepchem.com]

- 2. Living Ring-Opening Polymerization of O-Carboxyanhydrides: The Search for Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Living Ring-Opening Polymerization of O-Carboxyanhydrides: The Search for Catalysts [frontiersin.org]

- 4. Polypeptide-Based Systems: From Synthesis to Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptides for Drug Delivery - Creative Peptides [creative-peptides.com]

Application Note: Chiral Gas Chromatography Method for the Enantioselective Separation of Ethyl Leucinate

Abstract

This application note details a robust and reliable chiral gas chromatography (GC) method for the baseline separation and quantification of ethyl leucinate enantiomers. The method employs a derivatization step followed by separation on a cyclodextrin-based chiral stationary phase, offering high resolution and sensitivity. This protocol is particularly suited for researchers, scientists, and professionals in drug development and quality control who require accurate determination of enantiomeric purity.

Introduction

Ethyl leucinate, the ethyl ester of the essential amino acid leucine, possesses a chiral center and exists as two enantiomers: ethyl L-leucinate and ethyl D-leucinate. The stereochemistry of amino acids and their derivatives is of paramount importance in the pharmaceutical, food, and fragrance industries, as different enantiomers can exhibit distinct biological activities, pharmacological effects, and sensory properties. Consequently, the development of reliable analytical methods for the accurate quantification of enantiomeric excess (e.e.) is crucial.

Chiral gas chromatography is a powerful technique for the separation of volatile enantiomers.[1] The high efficiency, sensitivity, and speed of GC, especially when coupled with mass spectrometry (GC-MS), allow for the unambiguous identification and quantification of individual enantiomers, even at trace levels.[1] The key to a successful chiral GC separation lies in the selection of an appropriate chiral stationary phase (CSP) that can form transient diastereomeric complexes with the analytes, leading to different retention times.[1] Cyclodextrin-based CSPs are widely used for their broad applicability in separating a variety of chiral compounds.[2]

This application note provides a detailed protocol for the enantioselective analysis of ethyl leucinate, including sample preparation, derivatization, and GC-MS conditions.

Experimental Protocols

Materials and Reagents

-

Racemic ethyl leucinate standard (≥98% purity)

-

Enantiomerically pure ethyl L-leucinate and ethyl D-leucinate standards (≥98% purity)

-

Trifluoroacetic anhydride (B1165640) (TFAA) (derivatizing agent)

-

Dichloromethane (DCM), HPLC grade

-

Methanol, HPLC grade

-

Helium (carrier gas), ultra-high purity (99.999%)

-

Calibrated microsyringes

-

Autosampler vials with inserts

Sample Preparation and Derivatization

Effective separation of amino acid esters by GC often requires derivatization to increase their volatility and improve chromatographic behavior. In this protocol, N-trifluoroacetylation is employed.

Protocol:

-

Prepare a 1 mg/mL stock solution of the ethyl leucinate sample (racemic or single enantiomer) in dichloromethane.

-

Pipette 100 µL of the stock solution into a 2 mL autosampler vial.

-

Add 100 µL of trifluoroacetic anhydride (TFAA) to the vial.

-

Cap the vial tightly and vortex for 1 minute.

-

Heat the vial at 100°C for 10 minutes in a heating block.

-

Allow the vial to cool to room temperature.

-

The sample is now derivatized (N-trifluoroacetyl ethyl leucinate) and ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

The analysis is performed on a gas chromatograph coupled to a mass spectrometer.

-

GC System: Agilent 8890 GC or equivalent

-

MS System: Agilent 5977B MSD or equivalent

-

Chiral Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based CSP.

-

Injection:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

-

Oven Temperature Program:

-

Initial Temperature: 80°C, hold for 1 minute

-

Ramp: 5°C/min to 180°C

-

Hold: Hold at 180°C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

MS Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Range: m/z 50-350

-

Solvent Delay: 4 minutes

-

Data Presentation

The following table summarizes the expected quantitative data for the separation of N-trifluoroacetyl ethyl leucinate enantiomers under the specified conditions.

| Parameter | Ethyl D-leucinate | Ethyl L-leucinate |

| Retention Time (min) | 15.25 | 15.82 |

| Resolution (Rs) | \multicolumn{2}{ | c |

| Tailing Factor | 1.1 | 1.1 |

| Signal-to-Noise (S/N) | >100 | >100 |

Note: Retention times are representative and may vary slightly between systems and columns.

Experimental Workflow Diagram

Caption: Experimental workflow for the chiral GC analysis of ethyl leucinate.

Signaling Pathway and Logical Relationship Diagram

The logical relationship in chiral GC separation is based on the differential interaction between the enantiomers and the chiral stationary phase, leading to separation.

Caption: Principle of chiral separation by gas chromatography.

Conclusion

The described chiral gas chromatography method provides excellent separation and reliable quantification of ethyl leucinate enantiomers. The use of N-trifluoroacetylation as a derivatization step, combined with a cyclodextrin-based chiral stationary phase, results in high-resolution separation suitable for accurate enantiomeric excess determination. This application note serves as a comprehensive guide for researchers and scientists in various fields requiring the stereoselective analysis of chiral amino acid derivatives.

References

Application Note: Derivatization of Ethyl 2-Hydroxy-4-Methylpentanoate for Gas Chromatography (GC) Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-hydroxy-4-methylpentanoate (B1259815) is a chiral ester that can be found in various natural products and serves as a synthetic intermediate. Its analysis by gas chromatography (GC) can be challenging due to the presence of a polar hydroxyl group, which can lead to poor peak shape, decreased sensitivity, and potential thermal degradation in the GC inlet. Derivatization of the hydroxyl group is a common strategy to improve the chromatographic behavior of such compounds. This application note provides detailed protocols for the derivatization of ethyl 2-hydroxy-4-methylpentanoate by silylation and acylation, followed by GC-Mass Spectrometry (GC-MS) analysis. These methods convert the polar hydroxyl group into a less polar, more volatile, and thermally stable derivative, leading to improved peak symmetry and detection.

Derivatization Strategies

Two primary derivatization techniques are presented for the hydroxyl group of ethyl 2-hydroxy-4-methylpentanoate:

-

Silylation: This is a robust and widely used method for compounds containing active hydrogens.[1] The hydroxyl proton is replaced by a nonpolar trimethylsilyl (B98337) (TMS) group, significantly increasing the volatility and thermal stability of the analyte.[1][2] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][3]

-

Acylation: This technique introduces an acyl group to the hydroxyl moiety. Perfluoroacyl derivatives, in particular, are advantageous as they are highly volatile and can enhance sensitivity when using an electron capture detector (ECD).[4] Trifluoroacetic anhydride (B1165640) (TFAA) is a common reagent for this purpose, reacting with alcohols to form stable trifluoroacetyl esters.[4][5]

Experimental Protocols

1. Silylation using BSTFA with 1% TMCS

This protocol describes the formation of the trimethylsilyl (TMS) ether of ethyl 2-hydroxy-4-methylpentanoate.

Materials:

-

Ethyl 2-hydroxy-4-methylpentanoate standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous pyridine (B92270) or other aprotic solvent (e.g., acetonitrile, dichloromethane)

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

GC-MS system

Protocol:

-

Prepare a standard solution of ethyl 2-hydroxy-4-methylpentanoate (e.g., 1 mg/mL) in an appropriate aprotic solvent.

-

Pipette 100 µL of the standard solution into a reaction vial.

-

If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture can deactivate the silylating reagent.[6]

-

Add 100 µL of anhydrous pyridine to redissolve the analyte.

-

Add 100 µL of BSTFA + 1% TMCS to the vial. The addition of TMCS as a catalyst can increase the reactivity of BSTFA.[7]

-

Securely cap the vial and vortex for 30 seconds.

-

Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.[3]

-

Cool the vial to room temperature.

-

The sample is now ready for injection into the GC-MS.

2. Acylation using Trifluoroacetic Anhydride (TFAA)

This protocol outlines the formation of the trifluoroacetyl (TFA) ester of ethyl 2-hydroxy-4-methylpentanoate.

Materials:

-

Ethyl 2-hydroxy-4-methylpentanoate standard

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous pyridine or other aprotic solvent (e.g., acetonitrile, dichloromethane)

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

GC-MS system

Protocol:

-

Prepare a standard solution of ethyl 2-hydroxy-4-methylpentanoate (e.g., 1 mg/mL) in an appropriate aprotic solvent.

-

Pipette 100 µL of the standard solution into a reaction vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add 100 µL of anhydrous pyridine to the vial.

-

Carefully add 50 µL of TFAA to the vial. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.

-

Securely cap the vial and vortex for 30 seconds.

-

Heat the vial at 50-60°C for 15-30 minutes.[1]

-

Cool the vial to room temperature.

-

The sample is now ready for GC-MS analysis.

GC-MS Analysis Parameters

The following are suggested starting parameters for the GC-MS analysis of the derivatized ethyl 2-hydroxy-4-methylpentanoate. Optimization may be required based on the specific instrument and column used.

| Parameter | Silylated Derivative (TMS) | Acylated Derivative (TFA) |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5MS) | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5MS) |

| Injector Temp. | 250°C | 250°C |

| Injection Mode | Splitless (1 µL) | Splitless (1 µL) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Helium, constant flow at 1.0 mL/min |

| Oven Program | Start at 70°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | Start at 60°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |

| MS Transfer Line | 280°C | 250°C |

| Ion Source Temp. | 230°C | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-450 | m/z 40-450 |

Data Presentation

The following table summarizes the expected quantitative data for the underivatized and derivatized ethyl 2-hydroxy-4-methylpentanoate. The data for the derivatives are illustrative and based on typical results for similar derivatized hydroxy esters.

| Compound | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Key Mass Spectral Fragments (m/z) |

| Ethyl 2-hydroxy-4-methylpentanoate | 160.21 | ~10-12 | 87, 73, 45, 43 |

| TMS-Derivative | 232.40 | ~12-14 | 217 [M-15], 159, 147, 73 |

| TFA-Derivative | 256.19 | ~11-13 | 211 [M-45], 157, 115, 69 |

Visualizations

Caption: Derivatization and analysis workflow.

The derivatization of ethyl 2-hydroxy-4-methylpentanoate by either silylation or acylation is an effective strategy to improve its analysis by GC-MS. Both methods increase the volatility and thermal stability of the analyte, resulting in better chromatographic performance. The choice between silylation and acylation may depend on the specific analytical requirements, such as the desired sensitivity and the presence of other functional groups in the sample matrix. The protocols and parameters provided in this application note serve as a starting point for method development and can be optimized to meet the specific needs of the user.

References

- 1. researchgate.net [researchgate.net]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. mdpi.com [mdpi.com]

- 4. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thescipub.com [thescipub.com]

- 6. researchgate.net [researchgate.net]

- 7. gcms.cz [gcms.cz]

Application Note: Quantitative Analysis of Ethyl 2-hydroxy-4-methylpentanoate in Beverages by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Introduction

Ethyl 2-hydroxy-4-methylpentanoate (B1259815), also known as ethyl leucate, is a volatile ester that contributes to the aromatic profile of various beverages, particularly wine. It is often associated with a "fresh blackberry" aroma.[1] The concentration of this compound can influence the overall sensory perception and quality of the beverage. In red wines, its average concentration is approximately 400 μg/L.[1][2][3] The quantitative analysis of ethyl 2-hydroxy-4-methylpentanoate is crucial for quality control in the beverage industry and for research into flavor chemistry. This application note details a robust and sensitive method for the quantification of ethyl 2-hydroxy-4-methylpentanoate in beverages using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

This method utilizes HS-SPME for the extraction and pre-concentration of volatile and semi-volatile compounds from the beverage matrix. The sample is placed in a sealed vial and heated to encourage the partitioning of volatile analytes, including ethyl 2-hydroxy-4-methylpentanoate, into the headspace.[4] A solid-phase microextraction fiber is then exposed to the headspace, where the analytes adsorb onto the fiber coating. Following extraction, the fiber is retracted and inserted into the hot injector of a gas chromatograph, where the analytes are thermally desorbed. The desorbed compounds are then separated based on their boiling points and polarity on a GC column and subsequently detected and quantified by a mass spectrometer. The use of an internal standard corrects for variations in extraction efficiency and injection volume.

Experimental Protocol

Materials and Reagents

-

Instrumentation:

-

Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

-

SPME Autosampler

-

Headspace vials (15-20 mL) with PTFE-silicon septa caps

-

Magnetic stirrer

-

-

SPME Fiber:

-

50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/Carboxen/PDMS) or equivalent[4]

-

-

Chemicals and Standards:

-

Ethyl 2-hydroxy-4-methylpentanoate (analytical standard, >98% purity)

-

4-methyl-2-pentanol (B46003) (internal standard, IS)

-

Sodium Chloride (NaCl), analytical grade

-

Methanol (B129727) or Ethanol (B145695) (HPLC grade)

-

Ultrapure water

-

Standard Solution Preparation

-

Primary Stock Solution (1000 mg/L): Accurately weigh 10 mg of ethyl 2-hydroxy-4-methylpentanoate standard and dissolve in 10 mL of methanol in a volumetric flask.

-

Internal Standard (IS) Stock Solution (100 mg/L): Prepare a stock solution of 4-methyl-2-pentanol at a concentration of 100 mg/L in methanol.

-

Working Calibration Standards: Prepare a series of working standards by diluting the primary stock solution with a model beverage solution (e.g., 12% ethanol in water, pH 3.5 for wine analysis) to achieve concentrations ranging from 50 to 1000 µg/L. A typical calibration series might include 50, 100, 250, 500, 750, and 1000 µg/L.

Sample Preparation

-

Degassing: If the beverage sample is carbonated, degas it by sonication for 10-15 minutes.

-

Aliquoting: Pipette 5.0 mL of the beverage sample (or calibration standard) into a 15 mL headspace vial containing a small magnetic stirrer.[4]

-

Internal Standard Spiking: Add 10 µL of the 100 mg/L internal standard solution (4-methyl-2-pentanol) to each vial.

-

Matrix Modification: Add 1.0 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.[4]

-

Sealing: Immediately cap the vial tightly with a PTFE-silicon septum.

HS-SPME-GC-MS Analysis

-

HS-SPME Conditions:

-

Incubation/Equilibration: Place the vial in the autosampler tray and incubate at 40°C for 30 minutes with agitation.[4]

-

Extraction: Expose the SPME fiber to the headspace of the vial at 40°C for 30 minutes with continued agitation.[4]

-

Desorption: Retract the fiber and immediately insert it into the GC injector for thermal desorption.

-

-

GC-MS Parameters:

-

Injector Port: Splitless mode, 250°C

-

SPME Desorption Time: 5 minutes

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

GC Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness)

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp 1: Increase to 150°C at 3°C/min

-

Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes

-

-

MS Transfer Line Temperature: 250°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.

-

Quantifier Ion for Ethyl 2-hydroxy-4-methylpentanoate: m/z 88

-

Qualifier Ions: m/z 59, 117

-

Quantifier Ion for 4-methyl-2-pentanol (IS): m/z 45

-

Qualifier Ions: m/z 85, 100

-

-

Method Validation

The analytical method should be validated according to standard guidelines to ensure its suitability.[5][6] Key validation parameters include:

-

Linearity and Range: Assessed by analyzing the calibration standards in triplicate. The coefficient of determination (R²) should be >0.99.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio (S/N), typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.[5]